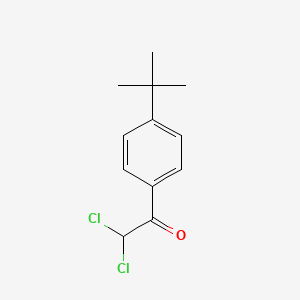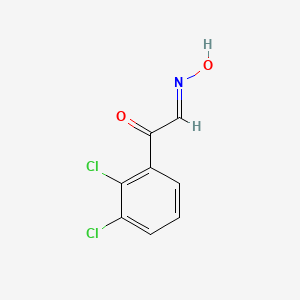
2,3-Dichloro-alpha-oxobenzeneacetaldehyde aldoxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dichloro-alpha-oxobenzeneacetaldehyde aldoxime is a chemical compound with the molecular formula C8H5Cl2NO2 . It is also known by other names such as 2,3-dichlorophenylglyoxal aldoxime and 1-(2,3-Dichlorophenyl)-2-(hydroxyimino)ethanone . This compound is characterized by the presence of two chlorine atoms, an oxo group, and an aldoxime group attached to a benzene ring.
Méthodes De Préparation
The synthesis of 2,3-Dichloro-alpha-oxobenzeneacetaldehyde aldoxime typically involves the reaction of 2,3-dichlorobenzaldehyde with hydroxylamine hydrochloride under acidic or basic conditions . The reaction proceeds through the formation of an intermediate oxime, which is then isolated and purified. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
2,3-Dichloro-alpha-oxobenzeneacetaldehyde aldoxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the aldoxime group to an amine group.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,3-Dichloro-alpha-oxobenzeneacetaldehyde aldoxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs, may involve this compound.
Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2,3-Dichloro-alpha-oxobenzeneacetaldehyde aldoxime exerts its effects involves interactions with molecular targets such as enzymes and proteins. The aldoxime group can form covalent bonds with active site residues, leading to inhibition or modification of enzyme activity. The pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparaison Avec Des Composés Similaires
2,3-Dichloro-alpha-oxobenzeneacetaldehyde aldoxime can be compared with similar compounds such as:
2,4-Dichloro-alpha-oxobenzeneacetaldehyde aldoxime: Similar structure but with chlorine atoms at different positions.
2,3-Dichloro-alpha-oxobenzeneacetaldehyde: Lacks the aldoxime group.
2,3-Dichlorobenzaldehyde oxime: Similar but without the oxo group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
94213-22-6 |
|---|---|
Formule moléculaire |
C8H5Cl2NO2 |
Poids moléculaire |
218.03 g/mol |
Nom IUPAC |
(2E)-1-(2,3-dichlorophenyl)-2-hydroxyiminoethanone |
InChI |
InChI=1S/C8H5Cl2NO2/c9-6-3-1-2-5(8(6)10)7(12)4-11-13/h1-4,13H/b11-4+ |
Clé InChI |
GBXUIRJSFLHCIS-NYYWCZLTSA-N |
SMILES isomérique |
C1=CC(=C(C(=C1)Cl)Cl)C(=O)/C=N/O |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)Cl)C(=O)C=NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


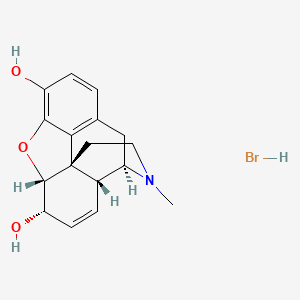

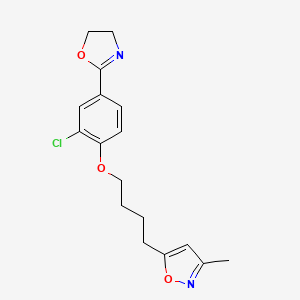
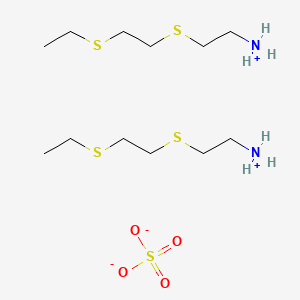
![4-[(4-Amino-M-tolyl)methyl]-2-isopropyl-6-propylaniline](/img/structure/B15179699.png)
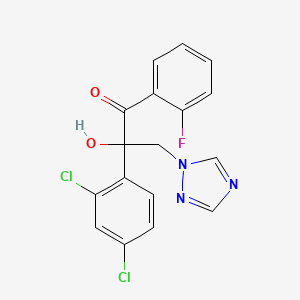
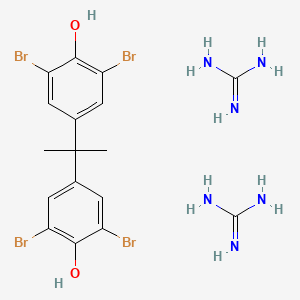
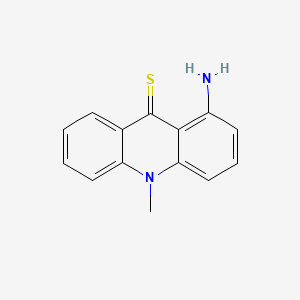
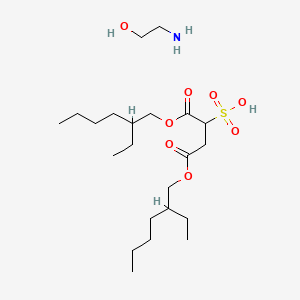
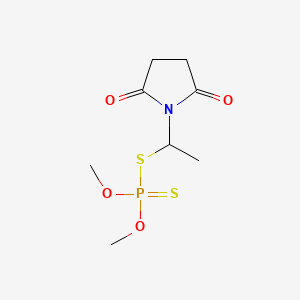
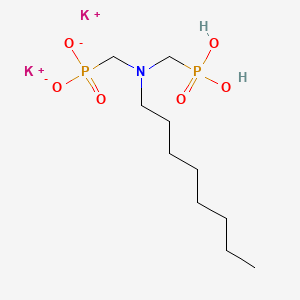
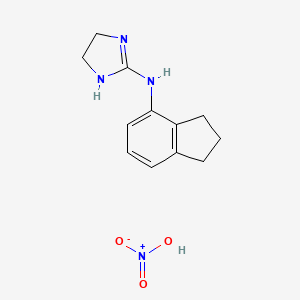
![4-[[2,5-Dimethyl-4-[(4-nitrophenyl)azo]phenyl]azo]-o-cresol](/img/structure/B15179751.png)
